(S)-1-Methyl-3-aminomethyl-piperidine
Description
Overview of Piperidine (B6355638) Scaffold in Chemical Sciences
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a multitude of natural products and synthetic molecules. nih.gov Its conformational flexibility, combined with the basicity of the nitrogen atom, makes it an exceptionally versatile building block in drug design and materials science. bohrium.com Piperidine-containing compounds constitute a significant portion of pharmaceuticals across various therapeutic areas. nih.govresearchgate.net The prevalence of this scaffold is attributed to its ability to impart favorable physicochemical properties, such as aqueous solubility and lipophilicity, which are critical for drug-like characteristics. thieme-connect.com Researchers continue to develop novel synthetic methods, including the hydrogenation of pyridine (B92270) derivatives and various cyclization strategies, to access functionally diverse piperidines. nih.gov
Importance of Chiral Aminomethylpiperidines in Organic Synthesis and Medicinal Chemistry
The introduction of chirality into molecular structures can profoundly influence their biological activity. thieme-connect.com Chiral piperidines are of paramount importance in medicinal chemistry, as the specific three-dimensional arrangement of substituents can lead to enhanced pharmacological potency, greater selectivity for biological targets, improved pharmacokinetic profiles, and reduced toxicity. thieme-connect.comresearchgate.net More than half of all currently used drugs are chiral compounds, underscoring the significance of stereochemistry in drug design.
Aminomethylpiperidines, which feature an amino group attached to the piperidine ring via a methylene (B1212753) linker, represent a particularly valuable subclass. These structures provide an additional site for interaction and chemical modification. Chiral versions of these diamines are sought-after building blocks for creating complex, biologically active molecules, including potent enzyme inhibitors and receptor ligands. researchgate.netchemimpex.com
Specific Focus on (S)-1-Methyl-3-aminomethyl-piperidine
This article focuses specifically on this compound. This compound is a chiral diamine featuring a piperidine ring with (S) stereochemistry at the C-3 position, which bears an aminomethyl substituent. The piperidine nitrogen is methylated. This specific arrangement of functional groups—a chiral center, a tertiary amine within the ring, and a primary exocyclic amine—makes it a molecule of significant interest for further chemical exploration. Its potential utility spans from being a sophisticated building block in the asymmetric synthesis of larger molecules to serving as a core scaffold in the discovery of new therapeutic agents.
Structure
2D Structure
Properties
IUPAC Name |
[(3S)-1-methylpiperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9-4-2-3-7(5-8)6-9/h7H,2-6,8H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDTYNCWGSIWBK-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S 1 Methyl 3 Aminomethyl Piperidine and Its Derivatives
Strategies for Piperidine (B6355638) Ring Construction
The formation of the piperidine ring is a critical step in the synthesis of (S)-1-Methyl-3-aminomethyl-piperidine. Several key strategies have been developed to construct this heterocyclic system with control over stereochemistry.
Enantioselective Cyclization Reactions
Enantioselective cyclization reactions are powerful tools for constructing chiral piperidine rings. These methods often involve the use of chiral catalysts or auxiliaries to induce stereoselectivity.
One notable approach involves the [4+2] cycloaddition of 1-azadienes with electron-deficient olefins, catalyzed by inexpensive metals like zinc. thieme-connect.com The use of chiral ligands, such as bis(oxazolinylphenyl)amide (BOPA) derivatives, can lead to high yields and enantioselectivities. thieme-connect.com This method provides access to sophisticated aminopiperidine analogues. thieme-connect.com Further elaboration of the resulting tetrahydropyridines can be achieved through subsequent reactions like [2+2] cycloadditions to furnish polycyclic piperidine structures. acs.org
Another strategy is the intramolecular aza-Michael reaction . Organocatalysts, such as quinoline (B57606) derivatives combined with a cocatalyst like trifluoroacetic acid, can facilitate the enantioselective cyclization of N-tethered alkenes to produce protected 2,5- and 2,6-substituted piperidines. nih.gov
Palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes, employing a specially designed pyridine-oxazoline (Pyox) ligand, offers a route to chiral β-acetoxylated piperidines with excellent chemo-, regio-, and enantioselectivity under mild conditions. organic-chemistry.org
Table 1: Examples of Enantioselective Cyclization Reactions for Piperidine Synthesis
| Reaction Type | Catalyst/Reagent | Key Features | Reference |
| [4+2] Cycloaddition | Zn(OTf)2 / F-BOPA ligand | High yields and enantioselectivities for substituted piperidines. | thieme-connect.com |
| Intramolecular aza-Michael | Quinoline organocatalyst / TFA | Enantioselective synthesis of protected 2,5- and 2,6-substituted piperidines. | nih.gov |
| 6-endo Aminoacetoxylation | Pd-catalyst / Pyox ligand | Excellent chemo-, regio-, and enantioselectivity for β-acetoxylated piperidines. | organic-chemistry.org |
Reductive Amination and Cyclization Cascades
Reductive amination is a versatile and widely used method for forming C-N bonds and is central to many piperidine syntheses. researchgate.netmasterorganicchemistry.com This two-step process typically involves the formation of an imine or iminium ion from an amine and a carbonyl compound, followed by reduction. masterorganicchemistry.comyoutube.com
A powerful extension of this is the intramolecular reductive amination cascade . This approach allows for the one-pot synthesis of polyhydroxylated piperidines (iminosugars) from carbohydrate precursors. researchgate.netnih.gov For instance, a one-step amination-cyclization cascade reaction of iodo-pentoses and hexoses can stereoselectively produce N-substituted iminosugars in high yields in aqueous media. researchgate.net
The combination of an organocatalytic direct Mannich reaction with a reductive cyclization provides a formal [4+2] cycloaddition pathway to 2,3-substituted piperidines from N-PMP aldimine and aqueous glutaraldehyde (B144438) with high yields and excellent enantioselectivities. rsc.org
Desymmetrization Approaches
Desymmetrization of prochiral or meso compounds offers an elegant and efficient strategy for accessing enantiomerically pure piperidines. nih.gov This approach involves the stereoselective transformation of a symmetrical starting material to create a chiral product.
A key example is the cyclocondensation reaction of a chiral amino alcohol, such as (R)-phenylglycinol, with a prochiral delta-oxo diacid derivative. This process can proceed through dynamic kinetic resolution and/or desymmetrization of diastereotopic or enantiotopic ester groups to generate chiral non-racemic oxazolo[3,2-a]piperidone lactams. nih.gov These lactams can then be converted to the desired polysubstituted piperidines. nih.gov A similar desymmetrization-based approach has been utilized in the concise asymmetric synthesis of a γ-secretase modulator featuring a piperidinyl acetic acid scaffold. acs.org
Formal 1,3-Aminomethyl Migration Reactions
A less common but intriguing strategy involves the formal 1,3-aminomethyl migration. While direct applications to this compound are not extensively documented, the underlying principle is noteworthy. Research has shown that δ-amino acid derivatives, when treated with a Lewis acid catalyst like Sc(OTf)3, can undergo a 1,3-migration of the aminomethyl group to yield β-amino acid derivatives. rsc.org This transformation is proposed to occur through a fragmentation/recombination pathway. rsc.org The potential adaptation of such a migration for the synthesis of 3-aminomethylpiperidine derivatives presents an area for future exploration.
Targeted Asymmetric Synthesis of this compound
The direct and targeted synthesis of this compound often employs specific strategies that build upon the general principles of piperidine ring construction.
Chiral Pool Approaches (e.g., from amino acids)
The use of readily available, enantiomerically pure starting materials from the "chiral pool" is a cornerstone of asymmetric synthesis. whiterose.ac.ukbaranlab.org Amino acids, with their inherent stereochemistry, are particularly valuable precursors. whiterose.ac.ukbaranlab.org
L-glutamic acid, a naturally occurring amino acid, has been successfully utilized to synthesize 3-(N-Boc-amino)piperidine derivatives in a five-step linear sequence. niscpr.res.in This route involves esterification, Boc-protection, reduction of the resulting diester to a diol, tosylation of the diol, and subsequent cyclization with an appropriate amine to form the piperidine ring. niscpr.res.in This method is advantageous due to its mild reaction conditions and the use of non-toxic reagents. niscpr.res.in
The synthesis of this compound itself can be achieved from (R)-tert-butyl piperidin-3-ylcarbamate. Reductive amination with formaldehyde (B43269) and sodium cyanoborohydride introduces the N-methyl group. Subsequent deprotection of the Boc group yields the target compound. chemicalbook.com
Table 2: Key Intermediates and Reagents in Chiral Pool Synthesis
| Starting Material | Key Intermediate(s) | Reagents for Key Steps | Final Product Type | Reference |
| L-Glutamic Acid | Diester, Diol, Ditosylate | NaBH4 (reduction), TsCl (tosylation), Amine (cyclization) | 3-(N-Boc-amino)piperidine derivatives | niscpr.res.in |
| (R)-tert-butyl piperidin-3-ylcarbamate | N-methylated intermediate | Formaldehyde, NaBH3CN (reductive amination), HCl (deprotection) | This compound | chemicalbook.com |
Asymmetric Catalytic Methods
Achieving the specific stereochemistry of 3-substituted piperidines is a formidable challenge, and asymmetric catalysis offers elegant solutions, often avoiding lengthy synthetic sequences or chiral separations. nih.govresearchgate.net
A prominent strategy involves the asymmetric functionalization of pyridine (B92270) derivatives. One such approach is a three-step process that begins with the partial reduction of pyridine, followed by a key Rhodium-catalyzed asymmetric carbometalation, and a final reduction step. nih.govsnnu.edu.cn The core of this method is a Rh-catalyzed asymmetric reductive Heck reaction, which couples aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate intermediate. This yields 3-substituted tetrahydropyridines with high enantioselectivity, which are then reduced to the corresponding chiral piperidines. nih.govsnnu.edu.cn This method provides access to a wide library of enantioenriched 3-piperidines, including precursors to clinically relevant molecules. nih.govsnnu.edu.cn
Other catalytic systems have also been developed. For instance, the asymmetric synthesis of aminofluoropiperidines has been achieved via hydrogenation reactions using ruthenium(II) and rhodium(I) catalysts. nih.gov Organocatalysis, particularly through intramolecular aza-Michael reactions (IMAMR), presents another route for the synthesis of di- and tri-substituted piperidines. nih.gov Further methods include the asymmetric reduction of α-azido aryl ketones catalyzed by β-cyclodextrin or oxazaborolidines, followed by ring-closing metathesis, and the use of sulfinimine-derived chiral building blocks to construct the piperidine ring. researchgate.netnih.gov
Table 1: Asymmetric Catalytic Strategies for Chiral Piperidine Synthesis
| Catalytic System | Key Reaction Type | Starting Materials | Product Type | Ref |
|---|---|---|---|---|
| Rhodium/(S)-Segphos | Asymmetric Reductive Heck | Pyridine, Boronic Acids | 3-Aryl/Vinyl-piperidines | nih.govsnnu.edu.cn |
| Ruthenium(II)/Rhodium(I) | Asymmetric Hydrogenation | Pyridine Derivatives | Aminofluoropiperidines | nih.gov |
| Organocatalyst (e.g., Cinchona Alkaloid) | Intramolecular Aza-Michael Reaction | Unsaturated Amines | Di/Tri-substituted Piperidines | nih.gov |
Functionalization and Derivatization of the Piperidine Core
Once the piperidine scaffold is synthesized, its functionalization and derivatization are crucial for creating analogues with diverse properties. These modifications can be targeted at the ring's nitrogen atom (N-substitution) or at various carbon positions, including the introduction and modification of side chains.
N-Substitution Strategies (e.g., N-alkylation, N-acylation)
The nitrogen atom of the piperidine ring is a common site for modification. For this compound, the methyl group is an example of N-alkylation. Such substitutions are typically achieved through reactions with alkyl halides or via reductive amination of a piperidone precursor. researchgate.net Aza-Michael reactions offer a method for adding three-carbon units to the piperidine nitrogen using reagents like acrylonitrile (B1666552) and tert-butyl acrylate. researchgate.net Two-carbon extensions can be accomplished by alkylation with reagents such as bromoacetonitrile (B46782) or 2-iodoethanol. researchgate.net
A broader strategy for creating N-aryl piperidines utilizes a pyridine ring-opening, ring-closing approach via Zincke imine intermediates, allowing for the coupling of a wide range of substituted pyridines and (heteroaryl)anilines. chemrxiv.org
Introduction of Aminomethyl Side Chains
The aminomethyl group is a key functional handle. A common synthetic route to introduce this moiety involves the reduction of a nitrile group at the desired position on the piperidine ring. For example, a 3-cyanopiperidine (B105180) derivative can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding 3-aminomethylpiperidine. mdpi.com A similar strategy involves the reduction of a piperidine-3-carboxamide. mdpi.com Another approach involves the selective reduction of a cyano group on a precursor molecule that is subsequently cyclized to form the piperidine ring. beilstein-journals.org The introduction of this side chain is pivotal, as the primary amine can serve as a point for further elaboration, such as in the synthesis of complex ligands or Schiff bases. mdpi.comijacskros.com
Synthesis of Polyfunctionalized Piperidine Derivatives (e.g., fluoropiperidines)
The incorporation of multiple functional groups, such as fluorine atoms, into the piperidine scaffold can significantly alter its biological properties. nih.gov A highly effective method for synthesizing polyfluorinated piperidines is the rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridine precursors. nih.gov This one-pot process allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines. nih.gov The resulting fluorinated piperidines can then be used to prepare analogues of commercial drugs. nih.gov
While some methods for creating monofluorinated piperidines require carefully prepared, pre-functionalized precursors, other routes have been explored. nih.gov Rhodium catalysts have proven particularly effective for synthesizing 3-substituted piperidines bearing partially fluorinated groups under mild conditions. nih.gov Other advanced methods include the construction of tetrafluorinated piperidines from nitrones and the ring-opening of aziridine (B145994) precursors with a fluoride (B91410) source. researchgate.net
Table 2: Methodologies for Fluoropiperidine Synthesis
| Method | Catalyst/Reagent | Precursor | Key Features | Ref |
|---|---|---|---|---|
| Dearomatization-Hydrogenation (DAH) | Rhodium Catalyst | Fluoropyridines | One-pot, highly diastereoselective, all-cis products | nih.gov |
| Hydrogenation | Rhodium Catalyst | 3-substituted Pyridines | Milder conditions, good for partially fluorinated groups | nih.gov |
| Annelation | Iridium Photocatalyst | Nitrones, Tetrafluorinated Iodobromobutane | One-step construction of tetrafluorinated piperidines | researchgate.net |
Formation of Semi-Rigid Ligands (e.g., pentadentate chelators)
The aminomethylpiperidine (B13870535) structure serves as an excellent scaffold for building semi-rigid, polydentate ligands capable of chelating metal ions. mdpi.com These ligands are important for applications such as medical imaging. For example, pentadentate ligands have been developed from a 2-aminomethylpiperidine core to create stable complexes with Manganese (II). mdpi.com The synthesis involves the functionalization of the amine groups on the scaffold with coordinating pendant arms, such as carboxylates or phenolates. mdpi.com
In one synthetic approach, 2-aminomethylpiperidine is reacted with 2-(methoxymethoxy)benzaldehyde, followed by reduction with sodium borohydride. Subsequent alkylation with tert-butyl bromoacetate (B1195939) and deprotection yields a ligand with two carboxylate arms and one phenolate (B1203915) arm (AMPDA-HB). mdpi.comuniupo.it A similar strategy, starting with (R)-pipecolic acid, leads to the synthesis of a chiral ligand with three carboxylate arms (AMPTA). mdpi.comuniupo.it These examples demonstrate how the piperidine core provides a rigid backbone, while the pendant arms create a coordination pocket for a metal ion. mdpi.com
Table 3: Piperidine-Based Pentadentate Ligands
| Ligand Name | Abbreviation | Pendant Arms | Metal Ion Complexed | Ref |
|---|---|---|---|---|
| (S)-2-(((bis(carboxymethyl)amino)methyl)amino)methyl)phenol | AMPDA-HB | 2 Carboxylates, 1 Phenolate | Mn(II) | mdpi.comuniupo.it |
Preparation of Schiff Bases
The primary amine of the aminomethyl side chain readily undergoes condensation reactions with aldehydes or ketones to form Schiff bases, which contain a C=N double bond (imine). ijacskros.comdergipark.org.tr This reaction is typically carried out by refluxing equimolar amounts of the aminomethylpiperidine and the desired aldehyde in a solvent like methanol, often with a catalytic amount of acid, such as glacial acetic acid. ijacskros.comdergipark.org.tr
For example, 4-(aminomethyl)piperidine (B1205859) has been reacted with substituted benzaldehydes (e.g., 4-fluorobenzaldehyde, 4-bromobenzaldehyde) to produce the corresponding Schiff bases. ijacskros.com The formation of the imine is confirmed by spectroscopic methods, which show the disappearance of the amine and carbonyl signals and the appearance of a characteristic signal for the azomethine (HC=N) group. ijacskros.com These Schiff base derivatives are of interest in materials science and medicinal chemistry. ijacskros.comdergipark.org.tr
Table 4: Synthesis of Schiff Bases from Aminomethylpiperidine
| Amine Reactant | Aldehyde Reactant | Reaction Conditions | Schiff Base Product | Ref |
|---|---|---|---|---|
| 4-Aminomethylpiperidine | 4-Fluorobenzaldehyde | Methanol, Acetic Acid, 60-70°C | 1-((Piperidin-4-yl)methyl)-N-(4-fluorobenzylidene)methanamine | ijacskros.com |
Stereochemical Aspects and Enantioselective Approaches
Enantiomeric Purity and Control in Synthetic Design
Achieving high enantiomeric purity is a paramount challenge in the synthesis of chiral molecules like (S)-1-Methyl-3-aminomethyl-piperidine. The development of enantioselective synthetic routes is crucial to isolate the desired (S)-enantiomer from its (R)-counterpart, as the biological activity of enantiomers can differ significantly.
Modern synthetic strategies often employ asymmetric catalysis to introduce chirality with high selectivity. For the synthesis of 3-substituted piperidines, several enantioselective methods have been developed. One prominent approach involves the asymmetric hydrogenation of substituted pyridinium salts or related prochiral precursors. nih.gov This can be achieved using chiral transition-metal catalysts, often based on rhodium or iridium, ligated with chiral phosphines.
Another powerful strategy is the catalytic enantioselective functionalization of pyridines. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines can furnish 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.orgnih.gov Subsequent reduction of the tetrahydropyridine ring yields the desired chiral piperidine (B6355638). acs.orgnih.gov Chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, have also emerged as a potent tool for the asymmetric dearomatization of activated pyridines, leading to stereo-defined 3-substituted piperidines. researchgate.netresearchgate.net
The table below summarizes some contemporary enantioselective approaches applicable to the synthesis of chiral 3-substituted piperidines.
| Synthetic Strategy | Catalyst/Reagent Example | Key Features |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Direct reduction of prochiral pyridinium salts or enamines. |
| Asymmetric Reductive Heck Reaction | [Rh(cod)(OH)]₂ with (S)-Segphos ligand | Cross-coupling of boronic acids with dihydropyridines. snnu.edu.cn |
| Chemo-enzymatic Dearomatization | Amine oxidase/ene imine reductase cascade | Combines chemical reduction with a stereoselective biocatalytic step. researchgate.netresearchgate.net |
| Organocatalytic Cyclization | Chiral organocatalysts (e.g., proline derivatives) | Enantioselective formation of the piperidine ring from acyclic precursors. researchgate.net |
Diastereoselective Synthesis of Substituted Piperidines
When multiple chiral centers are present in a molecule, controlling the relative stereochemistry (diastereoselectivity) becomes as important as controlling the absolute stereochemistry (enantioselectivity). While this compound itself has only one stereocenter, synthetic intermediates or more complex derivatives may have multiple chiral centers. The principles of diastereoselective synthesis are therefore highly relevant.
One common method for achieving diastereoselectivity is through the hydrogenation of substituted pyridines. The facial selectivity of the hydrogenation can often be directed by existing substituents on the pyridine (B92270) ring, leading to the preferential formation of one diastereomer. nih.govrsc.org For example, the hydrogenation of disubstituted pyridines using catalysts like PtO₂ can yield cis-piperidines with high diastereoselectivity. rsc.org
Another approach involves the diastereoselective functionalization of pre-existing piperidine rings or their precursors. For instance, the epoxidation of substituted tetrahydropyridines can proceed with high diastereoselectivity, which can be controlled by the stereochemical display of substituents already on the ring. nih.govacs.orgresearchgate.net Subsequent regioselective ring-opening of the resulting epoxide provides access to highly substituted, oxygenated piperidines with well-defined relative stereochemistry. nih.govacs.orgresearchgate.net Furthermore, base-mediated epimerization can be used to convert a less stable diastereomer into the thermodynamically more stable one, often driven by the relief of unfavorable steric interactions. nih.gov
Key methods for achieving diastereoselectivity in piperidine synthesis are outlined below.
| Method | Description |
| Directed Hydrogenation | Existing substituents on a pyridine or tetrahydropyridine ring direct the approach of the hydrogenation catalyst, favoring one diastereomer. nih.govrsc.org |
| Diastereoselective Epoxidation | The epoxidation of an alkene in a tetrahydropyridine precursor is influenced by the steric and electronic properties of adjacent substituents. nih.govacs.org |
| Diastereoselective Lithiation/Trapping | A substituent on the piperidine ring directs the position of lithiation, and subsequent reaction with an electrophile proceeds with facial selectivity. nih.gov |
| Cyclization Reactions | The stereochemical outcome of intramolecular cyclization reactions to form the piperidine ring can be controlled by the stereochemistry of the acyclic precursor. mdpi.com |
Stereochemical Characterization Methodologies
Once a chiral piperidine has been synthesized, its stereochemical integrity must be confirmed. A combination of analytical techniques is typically employed to determine both the enantiomeric purity (enantiomeric excess, ee) and the diastereomeric ratio (dr).
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. The coupling constants (J values) between protons on the piperidine ring are dependent on their dihedral angles, which in turn are defined by the ring's conformation and the relative orientation of substituents. Analysis of these coupling constants in the ¹H NMR spectrum can allow for the assignment of cis or trans relationships between substituents. nih.govrsc.org Chiral shift reagents can also be used in NMR to differentiate between enantiomers by forming transient diastereomeric complexes that have distinct NMR spectra.
Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for determining the enantiomeric purity of a chiral compound. By using a chiral stationary phase, the two enantiomers of a racemic mixture can be separated, and the ratio of their peak areas provides a quantitative measure of the enantiomeric excess.
Optical Rotation , measured using a polarimeter, is a fundamental property of chiral molecules. The specific rotation of a sample can be compared to the literature value for the pure enantiomer to confirm its absolute configuration. acs.org For example, the sign of the optical rotation ([α]D) can distinguish between the (S) and (R) enantiomers.
A summary of these characterization techniques is provided in the table below.
| Technique | Application | Information Obtained |
| ¹H NMR Spectroscopy | Determination of relative stereochemistry | Diastereomeric ratio (dr), cis/trans configuration via analysis of coupling constants. nih.govrsc.org |
| Chiral HPLC | Determination of enantiomeric purity | Enantiomeric excess (ee). |
| Polarimetry | Confirmation of absolute configuration | Sign and magnitude of specific optical rotation ([α]D). acs.org |
| Single-Crystal X-ray Diffraction | Unambiguous determination of stereochemistry | Absolute and relative configuration of crystalline compounds. rsc.org |
Conformational Analysis of Piperidine Systems
The piperidine ring is not planar and typically adopts a chair conformation, similar to cyclohexane, to minimize angle and torsional strain. In the case of this compound, the substituents on the ring influence the conformational equilibrium.
The two primary chair conformations of a substituted piperidine are interconvertible through a process of ring inversion. For a 1,3-disubstituted piperidine, the substituents can be either axial or equatorial. Generally, conformations that place bulky substituents in the equatorial position are favored to avoid steric clashes known as 1,3-diaxial interactions. rsc.org
For this compound, the N-methyl group can be either axial or equatorial. Nitrogen inversion allows for rapid interconversion between these two states. The 3-aminomethyl group will also have a preference for the equatorial position to minimize steric hindrance. The most stable conformation is therefore expected to be the one where both the N-methyl group and the 3-aminomethyl group can occupy equatorial or pseudo-equatorial positions. rsc.orgnih.gov
The conformational preference can be influenced by several factors:
Steric Effects : Larger groups prefer the more spacious equatorial position.
A¹'³ Strain : Steric repulsion between an axial N-substituent and the axial hydrogens at C2 and C6 can favor an equatorial N-substituent. rsc.org
Electronic Effects : In some cases, electrostatic interactions or hyperconjugation can influence the conformational equilibrium. nih.gov
In addition to the chair form, the piperidine ring can also adopt higher-energy boat and twist-boat conformations. These are typically transient intermediates in the process of ring inversion. rsc.org Computational methods, such as Density Functional Theory (DFT), are often used to calculate the relative energies of different conformers and to predict the most stable geometry. nih.gov
| Conformer | Key Feature | Relative Stability |
| Chair | Staggered arrangement of all C-C bonds, minimizing torsional strain. | Most stable |
| Twist-Boat | A flexible conformation that is an intermediate in ring inversion. | Less stable than chair |
| Boat | Eclipsed C-C bonds at four of the carbons, leading to high torsional strain. | Least stable |
Chemical Reactivity and Transformation Studies
Reactivity of the Aminomethyl Moiety
The primary amine of the aminomethyl group is a potent nucleophile and a key site for synthetic modification. Its reactivity is characteristic of primary alkylamines, allowing for selective transformations while the tertiary ring amine remains intact under appropriate conditions.
A principal reaction involving this group is reductive amination . This powerful method allows for the formation of new carbon-nitrogen bonds by reacting the primary amine with an aldehyde or ketone. The initial condensation forms an imine or enamine intermediate, which is then reduced in situ to yield a more substituted amine. masterorganicchemistry.comucla.edu Common reducing agents for this transformation are hydride reagents, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to its mildness and selectivity for the iminium ion over the carbonyl precursor. harvard.educommonorganicchemistry.com This approach avoids the overalkylation often seen with direct alkylation using alkyl halides. masterorganicchemistry.com
Another fundamental transformation is acylation . The primary amine readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This reaction is often employed in the synthesis of complex molecules where the piperidine (B6355638) moiety is a key structural component. For instance, similar aminomethyl groups are acylated in multi-step syntheses to build peptide-like structures or other pharmacologically relevant scaffolds. acs.org
Table 1: Typical Conditions for Reductive Amination of Primary Amines
| Reducing Agent | Typical Solvent(s) | Key Features |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Dichloromethane (DCM), THF | Mild and selective; does not reduce aldehydes or ketones. Sensitive to water. commonorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Tolerant to water; requires pH control (6-7) to avoid reduction of carbonyls and release of toxic HCN. harvard.edu |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can reduce carbonyls; typically added after sufficient time for imine formation. commonorganicchemistry.comyoutube.com |
| Catalytic Hydrogenation (H₂/Catalyst) | Various | Can be used to reduce the imine; catalyst choice (e.g., Pd/C) is critical. |
Transformations Involving the Piperidine Nitrogen
The tertiary N-methyl group on the piperidine ring offers a different set of reactive possibilities, distinct from the primary aminomethyl side chain.
N-Oxidation: The lone pair of electrons on the piperidine nitrogen can be readily oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA). researchgate.net The stereoselectivity of this oxidation is influenced by the steric environment around the nitrogen and the choice of oxidant. For N-methylpiperidine derivatives, oxidation with m-CPBA generally shows a higher preference for axial attack on the nitrogen lone pair compared to H₂O₂. researchgate.net These N-oxides can serve as intermediates or as prodrugs, which can be reduced back to the parent tertiary amine in biological systems. google.comgoogle.com
N-Demethylation: The removal of the methyl group from the piperidine nitrogen is a crucial transformation for synthetic diversification. A classic method is the von Braun reaction, which traditionally used cyanogen (B1215507) bromide (BrCN). wikipedia.org Modern variations often employ α-chloroethyl chloroformate, which reacts with the tertiary amine to form a carbamate (B1207046) intermediate. Subsequent hydrolysis or methanolysis cleaves the carbamate, yielding the secondary amine hydrochloride. nih.gov Another strategy involves a two-step process: oxidation of the tertiary amine to its N-oxide, followed by reaction with a reducing agent like iron(II) sulfate (B86663) (FeSO₄) or a transition metal in a zero oxidation state to cleave the N-methyl group. google.comgoogle.com
Iminium Ion Formation: The piperidine ring can undergo dehydrogenation at a carbon atom alpha to the nitrogen. For example, oxidation of N-methylpiperidine derivatives with reagents like mercuric acetate (B1210297) [Hg(OAc)₂] can generate a transient iminium ion. This electrophilic intermediate is highly reactive and can be trapped by nucleophiles or participate in cyclization reactions. researchgate.net
Ring-Opening and Ring-Closing Reactions
While the piperidine ring is generally stable, its formation through cyclization is a cornerstone of its synthesis, and under specific conditions, ring-opening can be induced.
Ring-Closing Reactions (Synthesis): The synthesis of the piperidine scaffold itself relies on ring-closing reactions. A common and efficient method is the intramolecular cyclization of a linear precursor containing an amine and a suitable electrophilic or reactive site. Key strategies include:
Radical-Mediated Cyclization: Radicals generated on a nitrogen atom (N-amidyl radicals) or a carbon atom can attack a pendant alkene or alkyne within the same molecule to forge the piperidine ring. nih.govrsc.org
Electrophile-Induced Cyclization: An electrophile, such as iodine, can activate a double bond in an unsaturated amine, triggering a nucleophilic attack from the amine nitrogen to close the ring. mdpi.com
Reductive Amination: An intramolecular version of reductive amination, starting from an amino-aldehyde or amino-ketone, is a direct route to cyclic amines like piperidine. masterorganicchemistry.com
Ring-Opening Reactions: Ring-opening of a saturated N-methylpiperidine ring is not a common reaction but can be achieved under specific circumstances. Certain N-oxides of substituted piperidines are known to undergo thermal rearrangement through a cyclic intramolecular mechanism, which represents a structural transformation rather than a cleavage into a linear product. researchgate.net More aggressive oxidative cleavage can lead to the opening of the piperidine ring, but this typically requires harsh conditions or specific activating groups not present in the parent compound. mdpi.com
Intermolecular and Intramolecular Derivatizations
The dual functionality of (S)-1-Methyl-3-aminomethyl-piperidine makes it an excellent scaffold for both intermolecular and intramolecular derivatizations, leading to a wide array of more complex structures.
Intermolecular Derivatizations: The compound can act as a versatile building block in reactions that engage one or both of its amine functionalities. The primary amine can be used as a nucleophile in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides. researchgate.net Furthermore, by sequentially reacting the two different amine groups, the molecule can be used to link two different molecular fragments, serving as a chiral linker in the synthesis of complex chemical probes or drug candidates. nih.gov
Intramolecular Derivatizations: Through strategic modifications, the molecule can be induced to undergo intramolecular reactions to form fused or bridged bicyclic systems. For example, if the primary aminomethyl group is first converted into a leaving group, subsequent nucleophilic attack by the piperidine nitrogen could, in principle, lead to the formation of a 1,3-diazabicyclo[3.2.1]octane system. Alternatively, functionalizing the piperidine ring with an electrophilic side chain could enable a cyclization reaction involving the aminomethyl group. Studies on related piperidine derivatives have shown that intramolecular cyclization can be triggered by forming an iminium ion, which is then attacked by a tethered nucleophile, leading to fused heterocyclic products. researchgate.net
Table 2: Summary of Reactivity and Potential Derivatizations
| Functional Group | Reaction Type | Reagents/Conditions | Product Type |
| Aminomethyl (Primary Amine) | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine |
| Aminomethyl (Primary Amine) | Acylation | Acid Chloride, Anhydride | Amide |
| Piperidine (Tertiary Amine) | N-Oxidation | m-CPBA, H₂O₂ | N-Oxide |
| Piperidine (Tertiary Amine) | N-Demethylation | α-Chloroethyl chloroformate, then MeOH | Secondary Piperidine |
| Piperidine Ring | Intramolecular Cyclization | Hg(II)-EDTA on N-alkanol derivative | Fused Oxazolidine researchgate.net |
| Both Amine Groups | Intermolecular Coupling | Pd-catalysis (e.g., Buchwald-Hartwig) | N-Aryl derivatives |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
NMR spectroscopy is a cornerstone technique for determining the detailed structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms, the stereochemistry, and dynamic processes such as conformational changes and proton exchange.
¹H NMR for Protonation and Structural Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the hydrogen framework of this compound. The chemical shifts, coupling constants, and signal multiplicities of the protons provide a wealth of information about the molecule's structure. For instance, the chemical shifts of protons attached to or near the nitrogen atoms are sensitive to the protonation state of the molecule. In acidic conditions, the lone pairs on the nitrogen atoms can become protonated, leading to significant downfield shifts of adjacent protons in the ¹H NMR spectrum. This phenomenon allows for the study of the pKa values of the amino groups and provides insight into the molecule's behavior in different pH environments.
Detailed analysis of the coupling patterns between protons on the piperidine ring helps to establish the chair conformation as the most stable arrangement. The coupling constants between axial and equatorial protons are characteristically different, allowing for the assignment of the relative stereochemistry of the substituents.
¹³C NMR and ¹⁹F NMR for Core Structure Confirmation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, confirming the number and electronic environment of the carbon atoms. The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization and substitution of the carbon atoms. For example, the carbon of the methyl group attached to the nitrogen will have a characteristic chemical shift, as will the carbons of the piperidine ring and the aminomethyl group. rsc.org
While ¹⁹F NMR is not directly applicable to this compound itself, it is a powerful tool for studying fluorinated derivatives. If a fluorine-containing group were introduced into the molecule, ¹⁹F NMR would provide a sensitive probe for structural and conformational analysis due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion.
¹⁷O NMR for Ligand-Metal Interactions
Oxygen-17 Nuclear Magnetic Resonance (¹⁷O NMR) is a specialized technique that can be used to probe the interaction of this compound with metal ions. Although the natural abundance of ¹⁷O is low, enrichment can be used to enhance the signal. When the molecule acts as a ligand and coordinates to a metal center through its nitrogen atoms, changes in the electronic environment around any nearby oxygen atoms (for example, in a counter-ion or solvent) can be detected by ¹⁷O NMR. The chemical shifts and relaxation times of the ¹⁷O nucleus are sensitive to the nature of the metal-ligand bond, providing insights into the coordination chemistry of the compound.
Mass Spectrometry (MS) for Molecular Identification and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, mass spectrometry provides a precise measurement of its molecular mass, confirming its identity. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio. The molecular ion peak in the mass spectrum corresponds to the mass of the intact molecule, providing unequivocal evidence of its presence.
Furthermore, mass spectrometry is an essential tool for assessing the purity of a sample. The presence of impurities will be revealed by additional peaks in the mass spectrum at different mass-to-charge ratios. Fragmentation patterns, which result from the breakdown of the molecular ion within the mass spectrometer, can also provide valuable structural information, helping to confirm the connectivity of the atoms within the molecule.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. biointerfaceresearch.com
FT-IR Spectroscopy: In FT-IR spectroscopy, the molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational modes of its bonds. The resulting spectrum shows absorption bands that are characteristic of particular functional groups. For this compound, key vibrational bands would include:
N-H stretching vibrations of the primary amine group.
C-H stretching vibrations of the methyl group and the piperidine ring.
C-N stretching vibrations.
N-H bending vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is based on the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy differ from those of IR spectroscopy, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This makes the combination of both techniques a powerful approach for a complete vibrational analysis. biointerfaceresearch.comresearchgate.net
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to predict the vibrational frequencies and aid in the assignment of the observed spectral bands. biointerfaceresearch.comnih.gov
Electronic Spectroscopy (UV-Vis, CD) for Electronic Transitions and Chirality
Electronic spectroscopy provides information about the electronic structure of a molecule by examining the transitions between different electronic energy levels.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, which is a saturated amine, the electronic transitions typically occur at shorter wavelengths in the UV region. These transitions usually involve the excitation of non-bonding electrons on the nitrogen atoms to anti-bonding molecular orbitals (n → σ* transitions). While the UV-Vis spectrum may not be highly featured for this compound, it can be used for quantitative analysis and to study interactions with other chromophoric molecules. nih.gov
Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) spectroscopy is a crucial technique for studying chiral molecules like this compound. It measures the differential absorption of left and right circularly polarized light. Since enantiomers interact differently with circularly polarized light, CD spectroscopy can be used to determine the absolute configuration of a chiral center and to study conformational changes in chiral molecules. The CD spectrum of this compound would exhibit characteristic positive or negative bands corresponding to its specific enantiomeric form. nih.gov This technique is particularly sensitive to the three-dimensional arrangement of atoms and can be used to monitor changes in conformation upon binding to other molecules or changes in the solvent environment. researchgate.net
X-ray Crystallography for Solid-State Structure and Absolute Configuration
Single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of molecules in the solid state. nih.gov This powerful technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of atoms. For a chiral molecule like this compound, X-ray crystallography is uniquely capable of determining its absolute configuration without ambiguity. nih.govspringernature.com
The process requires growing a high-quality single crystal of the compound, which may sometimes be achieved by forming a salt with a chiral counter-ion of known configuration. springernature.com When the crystal is irradiated with X-rays, the resulting diffraction pattern is analyzed. The determination of the absolute configuration is often accomplished through the analysis of anomalous dispersion effects, particularly when using copper radiation. researchgate.net The Flack parameter is a critical value derived from the diffraction data; a value close to zero provides high confidence in the assigned absolute structure. researchgate.netresearchgate.net While specific crystallographic data for this compound is not publicly available, the table below illustrates typical parameters obtained from such an analysis for a chiral organic molecule.
Table 1: Representative Data from a Single-Crystal X-ray Diffraction Experiment
| Parameter | Example Value | Description |
|---|---|---|
| Chemical Formula | C₆H₁₄N₂ | The elemental composition of the molecule. |
| Crystal System | Orthorhombic | The crystal lattice system (e.g., monoclinic, triclinic). |
| Space Group | P2₁2₁2₁ | The symmetry group of the crystal. |
| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å | The dimensions of the basic repeating unit of the crystal. |
| Radiation | Cu Kα (λ = 1.54178 Å) | The type of X-ray radiation used for the experiment. |
| Flack Parameter | 0.02(7) | A parameter used to confirm the absolute configuration of a chiral, enantiopure crystal. researchgate.net |
Computational Chemistry Approaches
Computational chemistry provides powerful tools to investigate the properties of this compound at the atomic level, offering insights that complement experimental data.
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. researchgate.net It is widely applied to predict a variety of properties, including optimized molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. researchgate.net For this compound, DFT calculations can be used to determine the relative energies of different conformers, understand the distribution of electron density, and investigate potential reaction pathways. researchgate.net Functionals such as B3LYP or M06-2X combined with basis sets like 6-31G(d,p) are commonly used for such studies on related heterocyclic systems. researchgate.netnih.gov
Table 3: Typical Molecular Properties of a Piperidine Derivative Calculated via DFT
| Property | Description |
|---|---|
| Optimized Geometry | Predicts bond lengths, angles, and dihedrals for the lowest energy structure. |
| Relative Conformational Energies | Calculates the energy differences between various chair and boat conformers. nih.gov |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity and stability. |
| Vibrational Frequencies | Predicts the positions of vibrational bands in IR and Raman spectra. researchgate.net |
| Mulliken/NBO Charges | Estimates the partial atomic charge on each atom in the molecule. |
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov By simulating the motions of atoms and molecules over time, MD provides a detailed picture of conformational landscapes, solvation effects, and intermolecular interactions. mdpi.comnih.gov For this compound, an MD simulation can reveal the flexibility of the piperidine ring and the aminomethyl side chain in an aqueous environment. It can also be used to study how the molecule interacts with biological macromolecules, such as enzymes or receptors, by simulating the stability of the complex and identifying key interactions like hydrogen bonds or salt bridges. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In a QSAR study, various molecular descriptors (e.g., steric, electronic, hydrophobic properties) are calculated for a set of molecules with known activities. A mathematical model is then developed to correlate these descriptors with the activity. While no specific QSAR models for this compound are reported, this approach could be applied to a series of related piperidine analogues to predict their potential biological effects and guide the design of new compounds with improved properties. nih.govresearchgate.net
Molecular mechanics and semi-empirical methods offer a faster, albeit less accurate, alternative to DFT for computational studies. Molecular mechanics uses classical physics-based force fields (e.g., MMFF, OPLS) to calculate the potential energy of a molecule as a function of its geometry. nih.gov These methods are particularly useful for performing conformational searches on flexible molecules like this compound to quickly identify a set of low-energy conformers. mdpi.com The identified conformers can then be further analyzed using more rigorous DFT methods. Semi-empirical methods (like AM1 or PM3) simplify quantum mechanical calculations by using parameters derived from experimental data, providing a balance between computational cost and accuracy for studying large molecular systems.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (R)-1-Methyl-3-aminomethyl-piperidine |
| 1-amino-2,6-dimethylpiperidine |
| 1-methylpiperidine |
| 3-aminopiperidine |
Compound Names
Pre Clinical Research Applications in Chemical Biology and Medicinal Chemistry
Role as Key Synthetic Intermediates in Drug Discovery
The piperidine (B6355638) nucleus is a recurring motif in a vast number of pharmaceuticals and bioactive compounds. researchgate.net The aminomethyl-piperidine framework, in particular, serves as a versatile synthetic intermediate, providing a combination of a rigid cyclic structure and a flexible primary amine side chain that can be readily modified to interact with various biological targets.
The piperidine ring is a well-established pharmacophore for analgesic agents, largely due to its presence in the core structure of morphine and related opioids. nih.gov Researchers have extensively explored derivatives of the aminomethyl-piperidine scaffold to develop novel analgesics. For instance, a series of 4-amino methyl piperidine derivatives were synthesized and evaluated for their analgesic potential. One of the standout compounds from this series demonstrated complete inhibition in a writhing test, indicating significant pain-relieving properties. The analgesic effects of these compounds are often mediated through their interaction with opioid receptors, particularly the µ-opioid receptor.
In the realm of antidepressant drug discovery, derivatives of 3-aminomethyl-piperidine have shown promise as high-affinity ligands for the serotonin transporter (SERT). researchgate.net Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone of depression treatment, and the development of new scaffolds that can selectively target SERT is an active area of research. nih.gov Studies on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have revealed their potent ability to bind to SERT with inhibition constants (Ki) in the nanomolar range, comparable to the established antidepressant, fluoxetine. researchgate.net Similarly, 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have been synthesized and screened, showing biological activity comparable to the antidepressant drug viloxazine in both in vivo and in vitro tests. nih.gov
The aminomethyl-piperidine scaffold is a valuable precursor for the synthesis of a wide range of agents targeting the central nervous system (CNS). Its structural versatility allows for the development of compounds with diverse pharmacological profiles, including antipsychotics. In a notable example, a series of novel amide-piperidine derivatives were optimized as multi-target antipsychotics. nih.gov These compounds were designed to interact with multiple receptors implicated in the pathophysiology of schizophrenia, including dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. One of the lead compounds from this series exhibited high affinity for these target receptors and demonstrated promising in vivo activity, reducing behaviors associated with psychosis in animal models without inducing catalepsy, a common side effect of older antipsychotic medications. nih.gov
Ligand Design for Neurotransmitter Systems
The precise modulation of neurotransmitter systems is a key strategy in the development of treatments for numerous neurological and psychiatric disorders. The aminomethyl-piperidine structure is frequently employed in the design of ligands that can selectively target specific components of these systems, such as transporters and receptors.
Monoamine transporters—the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are critical for regulating the levels of their respective neurotransmitters in the synapse and are major targets for antidepressants and other psychotropic drugs. nih.gov The 3-aminomethyl-piperidine moiety has been incorporated into the structure of GBR 12935, a known dopamine reuptake inhibitor, to create novel analogues with altered affinities and selectivities for the monoamine transporters. acs.orgnih.gov
In one study, a series of 3-aminomethyl-piperidine analogues were synthesized and their binding affinities for DAT, SERT, and NET were evaluated. The results, as summarized in the table below, demonstrate that modifications to the piperidine core can significantly impact the potency and selectivity of these ligands. For instance, some of the novel compounds displayed preferential inhibition of norepinephrine reuptake while others retained selectivity for the dopamine transporter. acs.org
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
|---|---|---|---|
| 4 | 70 | 300 | 40 |
| 5 | 90 | 800 | 190 |
| 6 | 80 | 300 | 100 |
Binding affinities of 3-aminomethyl-piperidine analogues for monoamine transporters. acs.org
The kappa opioid receptor (KOR) is a promising target for the development of non-addictive analgesics and treatments for mood disorders and addiction. nih.gov The (S)-2-(aminomethyl)piperidine scaffold has been instrumental in the development of highly potent and selective KOR agonists. A notable class of these are the (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives. nih.gov
Structure-activity relationship (SAR) studies on these compounds have provided valuable insights into the structural requirements for high KOR affinity and analgesic activity. For example, it was determined that an electron-withdrawing and lipophilic substituent in the para and/or meta position of the arylacetic moiety is crucial for good analgesic activity and KOR affinity. nih.gov The lead compounds from this series, (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine hydrochloride and (2S)-1-[4-(trifluoromethyl)phenyl]acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine hydrochloride, are among the most potent and selective KOR ligands identified to date. nih.gov
The following table summarizes the in vitro binding affinities and in vivo analgesic potencies of selected (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives, illustrating the structure-activity relationships within this class of compounds.
| Compound | R | KOR Kᵢ (nM) | µOR Kᵢ (nM) | KOR/µOR Selectivity | Analgesic Potency (ED₅₀ mg/kg, sc) |
|---|---|---|---|---|---|
| 14 | 3,4-di-Cl | 0.24 | 1560 | 6500 | 0.05 |
| 15 | 4-CF₃ | 0.57 | 2350 | 4100 | 0.12 |
Structure-Activity Relationship of (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives as KOR ligands. nih.gov
Enzyme Inhibitor and Biochemical Tool Development
Beyond receptor and transporter ligands, the aminomethyl-piperidine scaffold is also utilized in the development of enzyme inhibitors and biochemical tools for studying biological processes. The chemical tractability of this scaffold allows for its incorporation into molecules designed to interact with the active sites of enzymes or to be tagged with reporter groups for visualization and tracking.
Piperidine-derived amides have been identified as potent inhibitors of the human soluble epoxide hydrolase (sEH) enzyme. acs.org Inhibition of sEH leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects. Structure-activity relationship studies on these piperidine-derived inhibitors have shown that modifications to the piperidine ring can significantly affect their inhibitory potency. For instance, the introduction of a methyl group at the 4-position of the piperidine ring resulted in a more than 40-fold reduction in activity. acs.org
In the development of biochemical tools, the aminomethyl-piperidine structure can be incorporated into fluorescent probes. For example, fluorescent ligands for the norepinephrine transporter (NET) have been synthesized. These probes can be used to visualize and study the distribution and function of NET in cells and tissues, which is particularly relevant in the context of neuroblastoma, a type of cancer that often expresses high levels of NET.
Applications in Peptide Synthesis and Modification
While direct applications of (S)-1-Methyl-3-aminomethyl-piperidine in peptide synthesis and modification are not extensively documented in current literature, the broader class of piperidine derivatives plays a crucial role, particularly in Solid Phase Peptide Synthesis (SPPS). The most common application is in the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of growing peptide chains.
The Fmoc group is a base-labile protecting group widely used in SPPS. Its removal is a critical step that must be efficient and clean to ensure the quality of the final peptide. This deprotection is typically achieved through a β-elimination mechanism initiated by a base. Secondary amines, such as piperidine, are highly effective for this purpose. The mechanism involves the abstraction of the acidic proton on the fluorenyl ring system by the piperidine base, leading to the formation of dibenzofulvene (DBF) and the release of the free amine of the peptide. The secondary amine also acts as a scavenger for the liberated DBF, preventing its polymerization or reaction with the deprotected N-terminus.
Typically, a 20-30% solution of piperidine in a solvent like dimethylformamide (DMF) is used for Fmoc deprotection. acsgcipr.org However, due to piperidine's classification as a controlled substance and its toxicity, researchers have explored alternatives. nih.gov One such alternative that has been studied extensively is 4-methylpiperidine (4MP). nih.govluxembourg-bio.com Studies have shown that 4-methylpiperidine can be as efficient as piperidine for Fmoc removal, with reaction rates following the order: 4-methyl- > 3-methyl- > 2-methyl-piperidine. researchgate.netscielo.org.mx
The efficiency of Fmoc deprotection can be influenced by factors such as the peptide sequence and aggregation. For instance, in the synthesis of a poly-alanine peptide, the deprotection time significantly increased after the fifth residue, likely due to peptide aggregation. peptide.com In such difficult cases, stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be used, often in combination with piperidine as a scavenger. peptide.com
Given the structural similarity of this compound to these effective deprotecting agents, it could potentially serve a similar function in SPPS. However, specific studies to evaluate its efficacy, reaction kinetics, and potential side reactions for Fmoc removal have not been reported in the reviewed literature.
Investigation of Antimicrobial Activities of Derivatives
The piperidine scaffold is a prominent structural feature in many therapeutic agents, and its derivatives have been extensively investigated for a wide range of biological activities, including antimicrobial effects. biointerfaceresearch.com While research specifically detailing the antimicrobial properties of this compound derivatives is limited, studies on other piperidine-containing molecules demonstrate the potential of this chemical class in developing new antimicrobial agents.
Research has shown that various synthetic piperidine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For example, a study on newly synthesized piperidine derivatives combined with cinnamic acid esters showed activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com
Another area of investigation involves 3,5-diamino-piperidine (DAPT) derivatives, which have been developed as aminoglycoside mimetics that inhibit bacterial translation. nih.gov These compounds have shown potent activity against Pseudomonas aeruginosa, a pathogen known for its high level of antibiotic resistance. nih.gov Similarly, derivatives of piperidin-4-one have been synthesized and screened for their antibacterial and antifungal activities, with some compounds showing significant efficacy compared to standard drugs like ampicillin. biomedpharmajournal.org
The general findings from studies on various piperidine derivatives indicate that modifications to the piperidine ring can lead to potent antimicrobial agents. The structural features of these derivatives, such as the nature and position of substituents, play a crucial role in their spectrum of activity and potency.
The table below summarizes the antimicrobial activity of selected piperidine derivatives from a study, demonstrating their potential against various bacterial strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/ml) |
|---|---|---|---|
| Compound 6 (a piperidine derivative) | Bacillus cereus | ≥ 6 | 1.5 |
| Escherichia coli | ≥ 6 | 1.5 | |
| Staphylococcus aureus | ≥ 6 | 1.5 | |
| Bacillus subtilis | ≥ 6 | 0.75 | |
| Pseudomonas aeruginosa | ≥ 6 | 1.5 | |
| Klebsiella pneumoniae | ≥ 6 | 1.5 | |
| Micrococcus luteus | ≥ 6 | 1.5 | |
| Compound 8 (a piperidine derivative) | Bacillus subtilis | 5 | - |
| Staphylococcus aureus | 5 | - | |
| Pseudomonas aeruginosa | 5 | - |
Data adapted from a study on the antimicrobial activity of various piperidine derivatives. academicjournals.org The specific structures of Compounds 6 and 8 are detailed in the source publication.
These findings underscore the therapeutic potential of the piperidine scaffold. Further research involving the synthesis and antimicrobial evaluation of derivatives of this compound could be a promising avenue for the discovery of novel anti-infective agents.
Advanced Materials and Catalysis Applications
Incorporation into Polymer and Coating Systems
While direct incorporation of (S)-1-Methyl-3-aminomethyl-piperidine into commercial polymer and coating systems is not widely documented, its structural motifs suggest potential utility in several areas of polymer science. The bifunctional nature of the molecule, possessing both a secondary amine within the piperidine (B6355638) ring and a primary aminomethyl group, allows it to act as a monomer or a modifying agent in various polymerization reactions.
The presence of the amine functionalities suggests its potential use as a building block in the synthesis of polyamides. Polyamides derived from chiral diamines can exhibit unique properties, such as improved thermal stability and specific recognition capabilities. For instance, research into the solid-phase synthesis of polyamides containing N-methylimidazole and N-methylpyrrole amino acids has highlighted the importance of specialized monomers in creating materials with high affinity and specificity for DNA. rsc.org The chiral nature of this compound could impart specific stereochemical configurations to the polymer backbone, influencing its secondary structure and material properties.
Utility in Asymmetric Catalysis and Reagent Development
The inherent chirality of this compound makes it a valuable target for applications in asymmetric catalysis and as a chiral reagent or auxiliary in organic synthesis. Chiral piperidine derivatives are prevalent scaffolds in many natural products and pharmaceuticals, driving the development of synthetic methods to access them in an enantiomerically pure form. nih.govrsc.org
The presence of both a chiral center and reactive amine functionalities in this compound allows for its potential use in several catalytic strategies:
Chiral Ligand for Metal Catalysts: The diamine structure can coordinate to transition metals, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions. The development of rhodium-catalyzed asymmetric carbometalation of dihydropyridines is one such example that provides access to enantioenriched 3-substituted piperidines. nih.govmdpi.com
Organocatalyst: The amine groups can function as a Brønsted or Lewis base, or be derivatized to form other organocatalytic moieties like thioureas. nih.gov Chiral amine-based catalysts are widely used in asymmetric aldol (B89426) reactions, Michael additions, and Mannich reactions.
Chiral Auxiliary: The compound can be temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary can be cleaved and recovered. The synthesis of stereoenriched piperidines has been achieved using carbohydrate auxiliaries, demonstrating the effectiveness of this approach. mdpi.com
While specific catalytic applications of this compound are not extensively reported, the broader context of asymmetric synthesis heavily relies on chiral building blocks with similar structural features. rsc.orgacs.org The development of catalytic kinetic resolution methods for disubstituted piperidines further underscores the importance of understanding the stereochemical and conformational effects that govern the reactivity and selectivity of these chiral heterocycles. rsc.org
Use in Agrochemical and Specialty Chemical Research
The piperidine ring is a common structural motif in a variety of biologically active compounds, including those with applications in agriculture. Research into novel pesticides and fungicides often involves the synthesis and screening of libraries of compounds containing heterocyclic scaffolds like piperidine.
Piperidine derivatives have been investigated for their insecticidal, acaricidal, molluscicidal, and nematicidal properties. For example, certain piperidine derivatives have been patented for their insecticidal activity. The design of new agrochemicals often involves the structural optimization of known active compounds or the exploration of novel chemical spaces. The introduction of specific substituents and stereochemistry on the piperidine ring can significantly influence the biological activity and target selectivity of a molecule.
The this compound scaffold, with its defined stereochemistry and multiple functionalization points, represents a valuable building block for the synthesis of new agrochemical candidates. The chiral nature of the molecule could be particularly important for enhancing potency and reducing off-target effects, a key consideration in modern pesticide development. For instance, novel chiral indole (B1671886) diketopiperazine derivatives have been synthesized and shown to exhibit broad-spectrum fungicidal activities. rsc.org
In the realm of specialty chemicals, the unique structure of this compound can be leveraged to create molecules with specific physical or chemical properties for various niche applications. This could include its use as an intermediate in the synthesis of complex organic molecules, as a component in the formulation of specialty materials, or as a resolving agent for chiral separations.
Exploration of Optoelectronic Properties in Derived Compounds
The field of optoelectronics is increasingly exploring the use of chiral organic and organometallic materials for applications in devices such as circularly polarized light emitters and detectors. mdpi.com The incorporation of chiral units into materials can lead to unique optical and electronic properties.
While direct studies on the optoelectronic properties of compounds derived from this compound are not prominent, research on related structures suggests potential avenues for exploration. For example, chiral hybrid organic-inorganic metal halides based on S-/R-2-methylpiperazine, a structurally similar chiral amine, have been synthesized. rsc.org These materials exhibit second-harmonic generation (SHG), a nonlinear optical (NLO) property, due to their inherent non-centrosymmetric crystal structures. This demonstrates that chiral amines can be used to create materials with interesting NLO properties.
Furthermore, the luminescent properties of metal complexes are highly dependent on the nature of the ligands coordinated to the metal center. vnu.edu.vn Piperidine-containing ligands can be used to synthesize luminescent metal complexes. The specific stereochemistry and electronic properties of this compound, when incorporated into a ligand for a luminescent metal ion (such as d-block or f-block metals), could influence the photophysical properties of the resulting complex, including its emission wavelength, quantum yield, and lifetime. The chiral nature of the ligand could also lead to circularly polarized luminescence (CPL), a highly sought-after property for applications in 3D displays and secure communications.
The synthesis of novel derivatives of this compound and their subsequent complexation with various metal ions could lead to the discovery of new materials with interesting photophysical properties for optoelectronic applications. researchgate.net
Future Research Directions and Challenges
Development of Innovative Stereoselective Synthetic Pathways
The synthesis of enantiomerically pure piperidines is a significant challenge in organic chemistry. Future research will undoubtedly focus on creating more efficient and highly stereoselective synthetic routes to (S)-1-Methyl-3-aminomethyl-piperidine and its derivatives.
Current strategies often rely on the hydrogenation of pyridine (B92270) precursors, which can require harsh conditions and may lack the desired stereoselectivity. nih.gov Innovative approaches are needed to overcome these limitations. One promising avenue is the development of novel catalytic systems. For instance, asymmetric hydrogenation using rhodium(I) complexes has shown potential for producing chiral piperidines with controlled stereochemistry. nih.gov Further exploration of transition metal and organocatalysis could lead to milder and more selective transformations. nih.gov
Another area of focus is the development of modular synthetic strategies that allow for the facile introduction of various substituents onto the piperidine (B6355638) ring. nih.gov This could involve multi-component reactions, such as the vinylogous Mannich reaction, which can assemble complex chiral piperidines from simple starting materials in a stereoselective manner. rsc.org The use of a "chiral pool" approach, starting from readily available chiral molecules, also presents a viable strategy. nih.gov Additionally, continuous flow protocols are being developed for the rapid and scalable synthesis of enantioenriched piperidines. acs.org
Exploration of Novel Biological Targets and Therapeutic Modalities
The piperidine moiety is a privileged scaffold in medicinal chemistry, and its derivatives are found in a wide range of approved drugs. thieme-connect.comnih.gov The specific stereochemistry of this compound can significantly influence its biological activity and selectivity. thieme-connect.com Future research will aim to identify novel biological targets for this compound and its derivatives, expanding their therapeutic potential.
The presence of both a tertiary amine and a primary aminomethyl group allows for diverse interactions with biological macromolecules. chemimpex.com This structural feature makes it a valuable building block for creating compounds that target neurotransmitter systems, with potential applications in neuroscience. chemimpex.com For example, piperidine derivatives have been investigated as ligands for acetylcholine-binding proteins, which are relevant to conditions like Alzheimer's disease. nih.gov
Furthermore, the chiral nature of the molecule is crucial for optimizing interactions with biological targets. Introducing a chiral center can enhance biological activity, improve selectivity, and modulate physicochemical and pharmacokinetic properties. thieme-connect.comthieme-connect.com Research into piperidine derivatives as inhibitors of enzymes like β-secretase (BACE-1), implicated in Alzheimer's disease, highlights the importance of stereochemistry in drug design. acs.org The exploration of this compound as a scaffold for developing inhibitors of other key enzymes, such as those involved in cancer or infectious diseases, represents a significant area for future investigation. researchgate.netclinmedkaz.org
Design of Advanced Functional Materials Incorporating Chiral Piperidine Scaffolds
The unique structural and chemical properties of chiral piperidines, including this compound, make them attractive candidates for incorporation into advanced functional materials. Their chirality can be harnessed to create materials with specific optical, electronic, or catalytic properties.
One potential application is in the development of chiral catalysts. The nitrogen atoms within the piperidine ring can coordinate with metal centers, creating chiral environments for asymmetric catalysis. This could lead to the development of highly selective catalysts for a variety of chemical transformations.
Another area of interest is the use of chiral piperidine scaffolds in the synthesis of specialty polymers. The aminomethyl group can serve as a reactive handle for polymerization, leading to the formation of polymers with well-defined three-dimensional structures. chemimpex.com These chiral polymers could find applications in areas such as chiral separations, sensing, and as components of advanced optical materials. The ability to create polyfunctional piperidines through stereoselective methods opens up possibilities for designing materials with tailored properties. rsc.org
Integration of Advanced Computational Methods for Predictive Design
Advanced computational methods are becoming indispensable tools in chemical research, enabling the predictive design of molecules with desired properties and accelerating the discovery process. openmedicinalchemistryjournal.com In the context of this compound, these methods can be applied to several key areas.
Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict the biological activity of novel derivatives based on their structural features. nih.govtandfonline.com By developing robust QSAR models, researchers can prioritize the synthesis of compounds with the highest probability of success, saving time and resources. researchgate.netnih.gov
Molecular docking and molecular dynamics simulations can provide detailed insights into the binding interactions of piperidine derivatives with their biological targets. nih.govopenmedicinalchemistryjournal.com This information is crucial for understanding the molecular basis of activity and for designing new compounds with improved affinity and selectivity. nih.govnih.gov For instance, computational studies can help to rationalize the impact of stereochemistry on binding and guide the design of more potent inhibitors. nih.gov
Furthermore, computational methods can be used to predict the physicochemical properties of new derivatives, such as solubility and membrane permeability, which are critical for drug development. thieme-connect.com The integration of these in silico tools will be essential for the rational design of the next generation of therapeutics and functional materials based on the this compound scaffold.
Addressing Scalability and Sustainability in Synthesis
For any promising compound to have a real-world impact, its synthesis must be scalable and sustainable. A major challenge for the future will be to develop manufacturing processes for this compound and its derivatives that are both economically viable and environmentally friendly.
Current synthetic methods often involve multiple steps and may utilize hazardous reagents or generate significant waste. nih.gov Future research will need to focus on developing greener synthetic routes. This could involve the use of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions. nih.gov
Process optimization will also be critical. The development of continuous flow manufacturing processes can offer significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. acs.org A modular approach to synthesis, where complex molecules are built up from simpler, readily available building blocks, can also contribute to more efficient and sustainable production. acs.org Additionally, exploring the use of renewable starting materials and minimizing the use of protecting groups will be important considerations in developing truly sustainable synthetic strategies. acs.org The ability to perform scale-up syntheses efficiently will be crucial for the practical application of these compounds. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
